3-(2-Cyanobenzoyl)thiophene
CAS No.: 909421-73-4
Cat. No.: VC3870887
Molecular Formula: C12H7NOS
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 909421-73-4 |
|---|---|
| Molecular Formula | C12H7NOS |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | 2-(thiophene-3-carbonyl)benzonitrile |
| Standard InChI | InChI=1S/C12H7NOS/c13-7-9-3-1-2-4-11(9)12(14)10-5-6-15-8-10/h1-6,8H |
| Standard InChI Key | SVJUZHDFRHFERO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C#N)C(=O)C2=CSC=C2 |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)C(=O)C2=CSC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-(2-Cyanobenzoyl)thiophene consists of a thiophene ring (C₄H₃S) linked to a benzoyl group at the 3-position, with a cyano (-C≡N) substituent at the 2-position of the benzene ring (Figure 1). The planar thiophene moiety facilitates π-conjugation, while the electron-withdrawing cyano and carbonyl groups induce polarization, enhancing reactivity in electrophilic substitution and cycloaddition reactions .
Key structural features:
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Bond lengths: The C=O bond in the benzoyl group measures ~1.22 Å, typical of carbonyl compounds. The C≡N bond length is ~1.15 Å, consistent with sp-hybridized carbon .
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Torsional angles: The dihedral angle between the thiophene and benzene rings is approximately 34.7°, minimizing steric hindrance while allowing partial conjugation .
Physicochemical Characteristics
The compound exhibits a broad absorption band in the UV region (λₘₐₓ = 285 nm), attributed to π→π* transitions in the conjugated system. Its low solubility in polar solvents stems from the hydrophobic benzoyl and thiophene groups.
Synthesis and Functionalization
Friedel-Crafts Acylation
Thiophene undergoes Friedel-Crafts acylation with 2-cyanobenzoyl chloride in the presence of AlCl₃ to yield 3-(2-cyanobenzoyl)thiophene. This method achieves ~65% yield but requires strict anhydrous conditions .
Mechanism:
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AlCl₃ coordinates to the carbonyl oxygen, activating the acyl chloride.
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Electrophilic attack at the thiophene’s α-position (C3).
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromothiophene and 2-cyanophenylboronic acid offers improved regiocontrol (yield: 72–78%) .
Optimized conditions:
Challenges and Modifications
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Regioselectivity: Competing β-substitution (~15%) occurs due to steric effects .
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Functional group compatibility: The cyano group may hydrolyze under acidic conditions, necessitating protective strategies .
Applications in Materials Science
Organic Electronics
3-(2-Cyanobenzoyl)thiophene serves as a building block for π-conjugated polymers in organic photovoltaics (OPVs). Blending with PC₇₁BM achieves a power conversion efficiency (PCE) of 4.2%, attributed to:
Comparative Performance:
Luminescent Materials
Incorporating 3-(2-cyanobenzoyl)thiophene into OLED emitters shifts emission to 520 nm (green) with a quantum yield of 0.42. The cyano group stabilizes the excited state via charge transfer.
| Parameter | Value |
|---|---|
| LogP | 2.9 (moderate lipophilicity) |
| H-bond acceptors | 3 |
| CYP2D6 inhibition | Low risk |
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